molecular formula C16H16FN3O3S B2625138 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide CAS No. 2034543-85-4

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2625138
CAS No.: 2034543-85-4
M. Wt: 349.38
InChI Key: FANZGUBJGZKGHB-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide is a compound of considerable interest within various scientific fields due to its unique molecular structure and potential applications. This compound features a fluorinated benzothiadiazole core, which often confers distinctive chemical properties, making it valuable in numerous chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic synthesis procedures. This often starts with the preparation of the benzothiadiazole ring, followed by the introduction of the fluoro and methyl groups. The subsequent acylation reaction introduces the acetamide moiety. Conditions such as solvent type, temperature, and pH must be carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using automated continuous flow reactors to optimize reaction times and yields. Catalysts may be employed to accelerate reactions, and purification steps such as recrystallization or chromatography are essential to achieve the desired purity.

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidative transformations, potentially altering the functional groups on the benzothiadiazole core.

  • Reduction: Reduction reactions may modify the thiadiazole ring or influence the acetamide side chain.

  • Substitution: Substitution reactions can occur at the fluorine or methyl positions, often in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions Used:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed From These Reactions:

  • Oxidation products might include various sulfone derivatives.

  • Reduction products could result in the formation of amines or reduced benzothiadiazole derivatives.

  • Substitution could yield a variety of functionalized benzothiadiazole analogs.

Scientific Research Applications

In Chemistry: 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide is used as a precursor for synthesizing more complex organic molecules. Its unique structure aids in studying reaction mechanisms and developing new synthetic methodologies.

In Biology: It serves as a probe in biological assays due to its fluorescent properties. It's also studied for potential activity against various biological targets, including enzymes and receptors.

In Medicine: This compound is explored for therapeutic applications, particularly in designing drugs targeting specific pathways. Its structural analogs are tested for anti-inflammatory, anticancer, and antimicrobial activities.

In Industry: Utilized in the development of new materials, including polymers and organic electronic components. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide exerts its effects depends on its application. In biological contexts, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. Its fluorinated benzothiadiazole core plays a crucial role in binding interactions, and its acetamide side chain may influence the compound's specificity and potency. Pathways involved can include oxidative stress responses, cell signaling cascades, and metabolic processes.

Comparison with Similar Compounds

  • 6-fluoro-3-methylbenzothiadiazole-2,2-dioxide

  • N-(o-tolyl)acetamide derivatives

  • Benzothiadiazole-based fluorophores

Uniqueness: Compared to its analogs, 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide uniquely combines a fluorinated benzothiadiazole core with an acetamide side chain, offering a distinct balance of chemical reactivity and biological activity. This makes it an ideal candidate for diverse scientific applications, from material science to medicinal chemistry.

Feel free to dive into any specific section for a deeper exploration!

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-11-5-3-4-6-13(11)18-16(21)10-20-15-9-12(17)7-8-14(15)19(2)24(20,22)23/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZGUBJGZKGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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